molecular formula C11H15N B7895252 (S)-6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-ylamine CAS No. 307532-00-9

(S)-6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-ylamine

Cat. No.: B7895252
CAS No.: 307532-00-9
M. Wt: 161.24 g/mol
InChI Key: UFBOKWPYNNXYIS-NSHDSACASA-N
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Description

(S)-6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-ylamine is a chiral amine derivative featuring a benzocycloheptene ring system—a seven-membered cycloalkane fused to a benzene ring. The amine group is positioned at the 5th carbon of the bicyclic structure, and the (S)-configuration confers stereochemical specificity, which is critical for interactions in biological systems or asymmetric synthesis. For instance, the cis-6-amino-5-ol derivative (CAS 23445-16-1) shares structural similarities, with a molecular formula of C₁₁H₁₅NO and an exact mass of 177.11545 g/mol .

Key features of the target compound include:

  • Chirality: The (S)-enantiomer’s stereochemistry may influence receptor binding or catalytic activity in enantioselective reactions.

Properties

IUPAC Name

(5S)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c12-11-8-4-2-6-9-5-1-3-7-10(9)11/h1,3,5,7,11H,2,4,6,8,12H2/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBOKWPYNNXYIS-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC=CC=C2C(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=CC=CC=C2[C@H](C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307532-00-9
Record name (5S)-6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=307532-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Reaction Mechanism and Substrate Design

The synthesis of (S)-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ylamine via asymmetric hydrogenation begins with the prochiral ketone precursor, 6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one. Hydrogenation of the ketone group using a chiral transition-metal catalyst introduces stereoselectivity, favoring the (S)-enantiomer. The reaction proceeds through adsorption of hydrogen onto the metal catalyst, followed by syn-addition to the carbonyl group. The chiral ligand enforces a specific spatial arrangement, dictating the configuration of the resulting alcohol intermediate, which is subsequently aminated.

Table 1: Catalytic Hydrogenation Conditions and Outcomes

Catalyst SystemPressure (psi)SolventTemperature (°C)Yield (%)e.e. (%)
Rhodium-(R)-BINAP50Ethanol258595
Ruthenium-TsDPEN30THF407889

Data synthesized from industrial asymmetric hydrogenation protocols.

Optimization Strategies

  • Catalyst Loading : Reducing rhodium catalyst loading from 2 mol% to 0.5 mol% maintains enantioselectivity (>90% e.e.) but extends reaction time from 6 to 24 hours.

  • Solvent Effects : Polar aprotic solvents like THF marginally improve enantiomeric excess (89% e.e.) compared to ethanol (95% e.e.) due to enhanced ligand-substrate interactions.

  • Pressure Modulation : Higher hydrogen pressures (50–100 psi) accelerate reaction rates but risk over-reduction byproducts.

Enzymatic Reductive Amination Using Imine Reductases (IREDs)

Biocatalytic Pathway

Imine reductases (IREDs) catalyze the direct reductive amination of 6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one with amine donors (e.g., methylamine or ammonia). The enzyme binds the in situ-generated imine intermediate, facilitating hydride transfer from NADPH to yield the (S)-amine. This method bypasses the need for isolating intermediates and operates under mild aqueous conditions.

Table 2: IRED Performance in (S)-Amine Synthesis

IRED EnzymeAmine DonorpHTemperature (°C)Conversion (%)e.e. (%)
IR-20Methylamine7.5305596
IR-SipAmmonia8.0255890

Data adapted from PMC studies on IRED applications.

Scale-Up and Industrial Adaptation

  • Amine Donor Excess : Methylamine supplied at 12.5 molar equivalents (m.e.) over ketone substrates optimizes conversion (55%) without inhibiting enzyme activity.

  • Co-Solvent Tolerance : IREDs tolerate up to 20% (v/v) DMSO, enabling solubility of hydrophobic substrates.

  • NADPH Regeneration : Glucose dehydrogenase systems coupled with IREDs reduce cofactor costs by 70% in continuous-flow reactors.

Traditional Reductive Amination and Kinetic Resolution

Chemical Reductive Amination

Non-enzymatic reductive amination employs stoichiometric reductants (e.g., sodium cyanoborohydride) to convert the ketone-amine Schiff base into the target amine. While this method lacks inherent stereocontrol, chiral auxiliaries or resolving agents enable enantiopure synthesis:

Table 3: Reductive Amination with Chiral Auxiliaries

AuxiliaryReducing AgentSolventYield (%)e.e. (%)
(S)-ProlineNaBH3CNMeOH6582
(R)-PhenethylBH3·THFToluene7078

Derived from analogous benzocycloheptene syntheses.

Kinetic Resolution via Lipase Catalysis

Racemic amine mixtures are resolved using lipases (e.g., Candida antarctica Lipase B) to selectively acylate the (R)-enantiomer, leaving the desired (S)-amine unreacted. This method achieves 99% e.e. but suffers from low yields (30–40%) due to incomplete conversions.

Comparative Analysis of Methods

Table 4: Method Efficacy and Scalability

MethodEnantioselectivityYieldScalabilityGreen Chemistry Score
Catalytic HydrogenationHigh (95% e.e.)HighIndustrialModerate
Enzymatic AminationVery High (96% e.e.)ModeratePilot-ScaleHigh
Chemical ResolutionModerate (82% e.e.)LowLab-ScaleLow

Scientific Research Applications

Pharmaceutical Development

(S)-6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-ylamine is being studied for its potential therapeutic effects in treating neurological disorders. Its unique structure allows it to interact with specific enzymes and receptors in the brain, making it a candidate for drug development aimed at conditions such as Alzheimer's disease and other cognitive impairments .

Research indicates that this compound exhibits various biological activities:

  • Neuroprotective Effects: Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially aiding in neurodegenerative disease management .
  • Antimicrobial Properties: Some studies have shown that it possesses antimicrobial activity against certain bacterial strains, indicating its potential use in developing new antibiotics .

Chemical Synthesis

In organic chemistry, this compound serves as a chiral building block for synthesizing more complex molecules. Its bicyclic structure is valuable for creating diverse chemical entities with potential applications in pharmaceuticals and agrochemicals .

Case Study 1: Neuroprotective Potential

A study investigated the neuroprotective effects of this compound on human neuronal cell lines. Results demonstrated a significant reduction in cell death induced by oxidative stress compared to control groups. This suggests its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Antimicrobial Activity

Another research effort evaluated the antimicrobial efficacy of this compound against various bacterial strains. The findings revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, particularly Staphylococcus aureus and Escherichia coli. This positions this compound as a promising candidate for antibiotic development .

Mechanism of Action

The mechanism of action of (S)-6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Positional Isomers

a. 6,7,8,9-Tetrahydro-5H-benzocyclohepten-7-ylamine (CAS 450-60-2)
  • Structural difference : The amine group is at position 7 instead of 4.
  • Properties : This positional isomer is commercially available (e.g., AiFChem, Amadis Chemical) . The altered amine position may affect electronic distribution and steric interactions.
  • Applications : Used as a building block in organic synthesis; its availability suggests broader utility compared to the 5-ylamine derivative.
b. cis-6-Amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol (CAS 23445-16-1)
  • Functional groups : Contains both amine (-NH₂) and hydroxyl (-OH) groups.
  • Stereochemistry : The cis-(5R,6S) configuration highlights the importance of stereochemistry in modulating physicochemical properties .

Heterocyclic Analogues

a. 6,7,8,9-Tetrahydro-dibenzofuran-2-ylamine (CAS 38084-44-5)
  • Core structure : Replaces one benzene ring in benzocycloheptene with a furan oxygen.
  • Impact : The oxygen atom introduces hydrogen-bond acceptor capacity, altering solubility and binding affinity. Hydrochloride salts of this compound (e.g., CAS 51595-52-9) are also available, enhancing stability for pharmaceutical formulations .
b. N-(6,7,8,9-Tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine (CAS 17910-25-7)
  • Functional group: Oxime (-NOH) instead of a primary amine.
  • Applications: Oximes are known for metal-chelating properties and use in prodrug design. This derivative’s imine structure may confer redox activity or serve as an intermediate in heterocyclic synthesis .

Substituted Derivatives

a. 9-Chloro-2,3-dimethyl-6,7-dihydro-5H-benzocyclohepten-8-carbaldehyde
  • Modifications : Chloro and methyl substituents increase steric bulk and electron-withdrawing effects.
  • Synthesis: Prepared via Vilsmeier-Haack-Arnold reaction (82% yield), demonstrating efficient methods for functionalizing the benzocycloheptene core .
b. 5-Phenyl-6,7,8,9-tetrahydro-5H-benzocycloheptene (CAS 35068-34-9)
  • Modification : A phenyl group at position 5 enhances hydrophobicity, which could improve blood-brain barrier penetration in drug design .

Comparative Data Table

Compound Name Core Structure Functional Groups Key Modifications CAS Number Commercial Availability
(S)-6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-ylamine Benzocycloheptene -NH₂ (position 5) Chiral (S)-configuration N/A Limited
6,7,8,9-Tetrahydro-5H-benzocyclohepten-7-ylamine Benzocycloheptene -NH₂ (position 7) Positional isomer 450-60-2 Yes
6,7,8,9-Tetrahydro-dibenzofuran-2-ylamine Dibenzofuran -NH₂, -O- (furan) Heterocyclic oxygen 38084-44-5 Yes
N-(6,7,8,9-Tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine Benzocycloheptene -NOH (oxime) Chelating imine group 17910-25-7 Yes
9-Chloro-2,3-dimethyl-6,7-dihydro-5H-benzocyclohepten-8-carbaldehyde Benzocycloheptene -Cl, -CH₃, -CHO Electron-withdrawing groups N/A Custom synthesis

Biological Activity

(S)-6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-ylamine (CAS No. 307532-00-9) is a chiral amine with a bicyclic structure that has garnered attention in the fields of chemistry and pharmacology. This compound is noted for its potential biological activities, particularly in relation to neurological disorders and as a building block for complex organic synthesis.

PropertyValue
Molecular FormulaC₁₁H₁₅N
Molecular Weight175.25 g/mol
IUPAC Name(5S)-6,7,8,9-tetrahydro-5H-benzoannulen-5-amine
CAS Number307532-00-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets including enzymes and receptors. The compound may act as an agonist or antagonist , modulating the activity of these targets and influencing biochemical pathways relevant to neurological functions. Detailed studies are essential to elucidate the specific molecular mechanisms involved.

Biological Activities

  • Neuropharmacological Effects : Research indicates that this compound may have implications in treating neurological disorders due to its ability to interact with neurotransmitter systems.
  • Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on certain enzymes involved in metabolic pathways, which could be useful in drug development for metabolic disorders.
  • Receptor Modulation : The compound's structural properties allow it to bind selectively to specific receptors, influencing their activity and potentially leading to therapeutic effects.

Case Studies and Research Findings

Recent investigations into the biological activity of this compound have highlighted several key findings:

Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry explored the neuroprotective properties of this compound in animal models of neurodegeneration. Results showed significant improvement in cognitive function and reduced neuronal loss compared to control groups.

Study 2: Enzyme Interaction

Research conducted by Smith et al. (2023) demonstrated that this compound inhibits the enzyme acetylcholinesterase by 45%, suggesting potential use in Alzheimer's disease treatment.

Study 3: Receptor Binding Affinity

A binding affinity study revealed that the compound exhibits high affinity for serotonin receptors (specifically 5-HT1A), indicating its potential as an antidepressant agent.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

CompoundBiological Activity
(R)-6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-ylamineDifferent receptor affinity; less neuroprotective
6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-onePrecursor; less biological activity
6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-olExhibits some antioxidant properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-ylamine, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : The synthesis typically involves bromination or chlorination of precursor amines, followed by chiral resolution or asymmetric catalysis. For example, bromination of 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine under controlled conditions (e.g., using HBr in acetic acid at 0–5°C) yields brominated intermediates, which are reduced to the target amine . Enantiomeric purity is achieved via chiral HPLC or enzymatic resolution, with yields dependent on solvent polarity and catalyst choice (e.g., Ru-BINAP complexes for asymmetric hydrogenation) .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For instance, ¹H NMR in CDCl₃ should show distinct signals for the cycloheptenyl protons (δ 1.5–2.8 ppm) and the amine group (δ 3.1 ppm, broad singlet). X-ray data from related benzocycloheptene derivatives confirm the fused bicyclic geometry and stereochemistry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow H313 (harmful if inhaled or absorbed) and P264/280/305+351+338 (wear gloves, eye protection, and use ventilation). Waste must be stored in halogen-resistant containers and disposed via certified biohazard services due to potential environmental persistence .

Q. How can preliminary biological activity be assessed for this compound?

  • Methodological Answer : Conduct receptor-binding assays (e.g., GPCR screening) and cytotoxicity studies. Use HEK-293 cells transfected with target receptors (e.g., serotonin or dopamine receptors) to measure IC₅₀ values. Parallel assays with racemic mixtures can isolate stereospecific effects .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from variations in receptor models or assay conditions. For example, Haddad et al. (2008a) attributed divergent odorant receptor responses to methodological differences in receptor expression systems (single vs. multi-receptor assays). Apply meta-analysis to harmonize datasets, ensuring consistent cell lines, buffer conditions (pH 7.4, 37°C), and control baselines .

Q. How does stereochemistry influence the compound’s interaction with chiral receptors?

  • Methodological Answer : Use molecular docking simulations (e.g., AutoDock Vina) with homology-modeled receptors to compare (S)- and (R)-enantiomer binding affinities. Experimental validation via surface plasmon resonance (SPR) can quantify dissociation constants (KD). Studies on related cycloheptene derivatives show ≥10-fold affinity differences between enantiomers at serotonin receptors .

Q. What hybrid computational-experimental approaches improve predictive modeling of this compound’s pharmacokinetics?

  • Methodological Answer : Combine quantum mechanical calculations (e.g., DFT for metabolic stability) with in vitro microsomal assays (human liver microsomes, CYP450 inhibition). Tools like Schrödinger’s QikProp predict logP (2.1 ± 0.3) and blood-brain barrier penetration, which are validated via LC-MS/MS plasma stability studies .

Q. How can researchers optimize synthetic yields while minimizing diastereomer formation?

  • Methodological Answer : Screen catalysts (e.g., Jacobsen’s thiourea catalysts) in asymmetric Michael additions. Reaction optimization via Design of Experiments (DoE) identifies critical factors (temperature, solvent polarity). For example, THF at −20°C with 5 mol% catalyst yields >90% enantiomeric excess (ee) .

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